molecular formula C21H25N5O B6026335 N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide

カタログ番号 B6026335
分子量: 363.5 g/mol
InChIキー: KWEQWYSXDCNCNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide, also known as BMS-986205, is a small molecule inhibitor that has been developed by Bristol-Myers Squibb for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein tyrosine phosphatase SHP2, which plays a crucial role in many cellular processes, including cell growth, differentiation, and survival.

作用機序

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide targets the SHP2 protein, which is a key regulator of several signaling pathways, including the RAS-ERK and PI3K-AKT pathways. By inhibiting SHP2, this compound can block these pathways, leading to the suppression of tumor growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on SHP2 activity, both in vitro and in vivo. It can also induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. In addition, this compound can enhance the anti-tumor activity of other cancer therapies, such as immune checkpoint inhibitors.

実験室実験の利点と制限

One of the main advantages of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide is its high selectivity for SHP2, which minimizes off-target effects and toxicity. However, its potency and efficacy may vary depending on the cancer type and molecular profile of the tumor. Moreover, this compound may have limited efficacy in tumors that are resistant to SHP2 inhibition or that have alternative signaling pathways.

将来の方向性

Several future directions for N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide research include:
1. Combination therapy: this compound may be used in combination with other cancer therapies, such as chemotherapy, radiation therapy, or immune checkpoint inhibitors, to enhance their anti-tumor activity and overcome resistance.
2. Biomarker identification: Biomarkers that can predict the response to this compound may be identified, allowing for personalized treatment and improved patient outcomes.
3. Alternative targets: Other proteins that are involved in the same signaling pathways as SHP2 may be targeted by small molecule inhibitors, providing alternative treatment options for cancer patients.
4. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of this compound in different cancer types and patient populations.
In conclusion, this compound is a promising small molecule inhibitor that has the potential to be an effective treatment for various types of cancer. Its high selectivity and specificity for SHP2 make it a valuable tool for cancer research and therapy, and its future directions hold great promise for improving patient outcomes.

合成法

The synthesis of N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide involves several steps, including the preparation of the benzimidazole and pyridine intermediates, followed by the coupling of these intermediates with the azepane carboxylic acid. The final product is obtained through purification and isolation techniques, such as crystallization or chromatography.

科学的研究の応用

N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1-methyl-2-azepanecarboxamide has been extensively studied in preclinical models of cancer, showing promising results in inhibiting tumor growth and metastasis. It has also been tested in clinical trials for the treatment of solid tumors, such as non-small cell lung cancer and hepatocellular carcinoma.

特性

IUPAC Name

N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1-methylazepane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-25-13-6-2-3-11-19(25)21(27)23-14-16-8-7-12-22-20(16)26-15-24-17-9-4-5-10-18(17)26/h4-5,7-10,12,15,19H,2-3,6,11,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEQWYSXDCNCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCCC1C(=O)NCC2=C(N=CC=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。